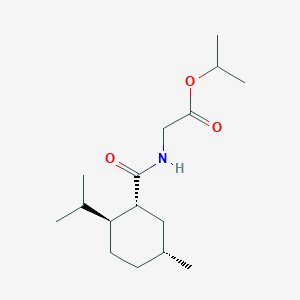![molecular formula C10H14N2O5 B6614648 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid CAS No. 1095824-01-3](/img/structure/B6614648.png)
3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protected amino group, an oxazole ring, and a carboxylic acid functional group. The combination of these functional groups makes it a versatile intermediate in organic synthesis, useful in drug development and biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid typically involves multiple steps. One common route starts with the formation of the oxazole ring, which is achieved through the cyclization of an appropriate α-keto amide with a nitrile. The carboxylic acid group can be introduced through the hydrolysis of an ester precursor.
Industrial Production Methods
Industrial production methods for this compound require scalable and cost-effective synthesis routes. This often involves optimized reaction conditions, like the use of catalysts to improve yield and purity, and robust purification techniques such as crystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced using agents like sodium borohydride, particularly at the carboxylic acid group.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield a free amino group, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Deprotection reagents: Trifluoroacetic acid for Boc group removal.
Major Products Formed
The major products formed from these reactions include:
Oxidized derivatives with altered functional groups.
Reduced forms where specific functional groups are transformed.
Substituted compounds with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology
In biochemical studies, the compound serves as an intermediate in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine
Due to its versatile functional groups, it plays a role in drug design and development, particularly in creating molecules with potential therapeutic effects.
Industry
In industrial applications, the compound is used in the synthesis of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid exerts its effects is highly dependent on its application. In drug design, it often interacts with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The oxazole ring and Boc-protected amino group are critical for binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-thiazole-5-carboxylic acid
3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-imidazole-5-carboxylic acid
3-(aminomethyl)-1,2-oxazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid stands out due to the presence of the oxazole ring, which imparts unique electronic properties and reactivity. The Boc-protected amino group provides additional versatility for synthetic modifications.
There you go—a detailed dive into this compound. Anything specific you'd like to explore further?
Propiedades
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)16-9(15)11-5-6-4-7(8(13)14)17-12-6/h4H,5H2,1-3H3,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVGZKRRMZRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NOC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)

![1h-Pyrrolo[3,2-c]pyridine-4-methanamine](/img/structure/B6614591.png)



![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)

![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)





